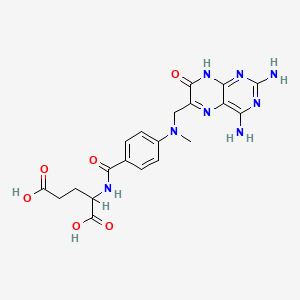

7-Hydroxymethotrexate

Description

Properties

CAS No. |

5939-37-7 |

|---|---|

Molecular Formula |

C20H22N8O6 |

Molecular Weight |

470.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1 |

InChI Key |

HODZDDDNGRLGSI-NSHDSACASA-N |

Isomeric SMILES |

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-Hydroxymethotrexate; NSC 380963; NSC-380963; NSC380963; NSC 380962; NSC-380962; NSC380962; |

Origin of Product |

United States |

Foundational & Exploratory

7-Hydroxymethotrexate: A Technical Guide on its Discovery and Significance in Methotrexate Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 7-hydroxymethotrexate (7-OH-MTX), the principal metabolite of the widely used anti-cancer and anti-inflammatory drug, methotrexate (B535133) (MTX). We delve into the discovery of 7-OH-MTX, its biochemical properties, and its profound clinical significance, particularly in the context of high-dose MTX therapy. This guide summarizes key quantitative data, provides detailed experimental protocols for its analysis, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Formation

This compound was first identified as a major metabolite of methotrexate in the 1970s. Its formation is a dose-dependent phenomenon, becoming particularly significant during high-dose MTX regimens. The metabolic conversion of MTX to 7-OH-MTX is primarily catalyzed by hepatic aldehyde oxidase. This enzymatic hydroxylation occurs at the 7-position of the pteridine (B1203161) ring.

Significance and Clinical Relevance

The formation of 7-OH-MTX has significant implications for the efficacy and toxicity of methotrexate therapy.

-

Reduced Therapeutic Activity : 7-OH-MTX is a significantly less potent inhibitor of dihydrofolate reductase (DHFR), the primary target of methotrexate, with a binding affinity that can be over 200 times lower than the parent drug.[1][2] While its polyglutamated forms show some inhibitory activity, the monoglutamate form, which is predominant in plasma, has minimal effect on DHFR.[3]

-

Nephrotoxicity : One of the most critical clinical aspects of 7-OH-MTX is its role in methotrexate-induced nephrotoxicity. 7-OH-MTX is considerably less soluble in aqueous solutions, particularly in the acidic environment of the renal tubules, than methotrexate.[4] This can lead to its precipitation and the formation of crystalline deposits within the renal tubules, causing tubular damage, inflammation, and acute kidney injury.[4][5]

-

Pharmacokinetic Impact : The presence of 7-OH-MTX can influence the pharmacokinetics of methotrexate. It has a longer elimination half-life than MTX and can compete for transport across cell membranes.[6][7] Monitoring both MTX and 7-OH-MTX levels is therefore crucial for managing high-dose methotrexate therapy, as high concentrations of the metabolite can be a predictor of delayed MTX elimination and increased risk of toxicity.[8]

Quantitative Data

The following tables summarize key quantitative parameters comparing methotrexate and this compound.

Table 1: Comparative Binding Affinity to Dihydrofolate Reductase (DHFR)

| Compound | Inhibition Constant (Ki) against human rDHFR | Relative Potency |

| Methotrexate (MTX) | 3.4 pM[3] | ~2617x higher than 7-OH-MTX |

| This compound (7-OH-MTX) | 8.9 nM[3] | ~2617x lower than MTX |

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Methotrexate (MTX) | This compound (7-OH-MTX) | Species |

| Terminal Elimination Half-life (t½) | ~5.5 hours[6] | ~11.6 hours[6] | Human (Rheumatoid Arthritis patients) |

| 90.6 min[8] | 97.2 min[8] | Rat | |

| ~18 hours[9] | ~16 hours[9] | Human (High-dose therapy) | |

| Total Clearance | 9.2 ml x kg⁻¹ x min⁻¹[8] | 9.6 ml x kg⁻¹ x min⁻¹[8] | Rat |

Table 3: Physicochemical Properties

| Property | Methotrexate (MTX) | This compound (7-OH-MTX) |

| Aqueous Solubility | Practically insoluble in water[10] | Three- to fivefold lower than MTX[11] |

Experimental Protocols

Determination of this compound in Plasma by HPLC

This protocol outlines a common method for the simultaneous determination of methotrexate and this compound in plasma samples using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Trichloroacetic acid solution

-

Phosphate (B84403) buffer (e.g., pH 5.7)

-

Methotrexate and this compound analytical standards

-

Patient plasma samples

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of patient plasma, add a precipitating agent such as 40 µL of 2M trichloroacetic acid in ethanol.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 3000 rpm) for 15 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 5.7), methanol, and acetonitrile (e.g., in a ratio of 70:20:10, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 313 nm.

-

Injection Volume: 20 µL of the prepared supernatant.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of known concentrations of methotrexate and this compound in drug-free plasma.

-

Process these standards using the same sample preparation procedure as the patient samples.

-

Inject the processed standards into the HPLC system to generate a standard curve by plotting peak area against concentration for each analyte.

-

Quantify the concentrations of methotrexate and this compound in the patient samples by comparing their peak areas to the respective standard curves.

-

References

- 1. Determination of methotrexate and this compound by liquid chromatography for routine monitoring of plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics of methotrexate (MTX) and this compound (7-OH-MTX) in rats and evidence for the metabolism of MTX to 7-OH-MTX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate after high-dose (33.6 g/m2) methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 7-Hydroxymethotrexate in Methotrexate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone in the treatment of various cancers and autoimmune diseases, undergoes significant metabolism to form 7-hydroxymethotrexate (7-OH-MTX). This primary metabolite, formed by hepatic aldehyde oxidases, possesses distinct physicochemical and pharmacological properties compared to its parent compound. While historically considered less active, emerging evidence highlights the crucial role of 7-OH-MTX in modulating the efficacy and toxicity of methotrexate therapy. Its lower aqueous solubility contributes to nephrotoxicity, and its ability to be polyglutamated allows for intracellular retention and potential modulation of enzymatic pathways. This technical guide provides an in-depth analysis of the formation, pharmacokinetics, and clinical implications of 7-OH-MTX, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Methotrexate operates as a folate antagonist, primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1][2] The metabolic conversion of MTX to 7-OH-MTX introduces a compound with a significantly different profile. Understanding the nuances of 7-OH-MTX's contribution to the overall pharmacological effect of methotrexate is paramount for optimizing therapeutic strategies and mitigating adverse events.

Formation of this compound

The primary pathway for the formation of 7-OH-MTX is the oxidation of methotrexate by aldehyde oxidase in the liver.[1] This metabolic step is a critical determinant of the circulating levels of both the parent drug and its metabolite.

Metabolic Pathway

The conversion of methotrexate to this compound is a singular enzymatic step, as depicted in the following diagram.

Comparative Pharmacokinetics of Methotrexate and this compound

The pharmacokinetic profiles of MTX and 7-OH-MTX differ significantly, influencing their systemic exposure and tissue distribution. These differences are summarized in the tables below.

Key Pharmacokinetic Parameters

| Parameter | Methotrexate (MTX) | This compound (7-OH-MTX) | Reference(s) |

| Elimination Half-life (t½) | 3-10 hours (low dose), 8-15 hours (high dose) | Generally longer than MTX | [3] |

| Plasma Protein Binding | ~50% | 76.84% (mean) | [4][5] |

| Renal Clearance | Major route of elimination | Slower than MTX | [6] |

| Aqueous Solubility | Higher | 3 to 5-fold lower than MTX | [7] |

Comparative Clearance Rates

| Study Population | MTX Clearance | 7-OH-MTX Clearance | Reference(s) |

| Cancer Patients (High-Dose MTX) | 8.85 L/h | 2 L/h | [6] |

| Infants and Young Children with Brain Tumors | 4.6 L/h/m² | 3.0 L/h/m² | [8] |

Experimental Protocols: Quantification of Methotrexate and this compound in Plasma

Accurate quantification of MTX and 7-OH-MTX is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) is the most common analytical method.

Principle

This protocol describes the simultaneous determination of methotrexate and this compound in human plasma using reversed-phase HPLC with UV detection. The method involves protein precipitation for sample clean-up.

Materials and Reagents

-

Methotrexate and this compound analytical standards

-

Internal Standard (e.g., p-aminoacetophenone)

-

Acetonitrile (B52724), HPLC grade

-

Methanol, HPLC grade

-

Trichloroacetic acid (TCA)

-

Sodium phosphate (B84403) monobasic and dibasic

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

Preparation of Solutions

-

Mobile Phase: Prepare a buffer of potassium dihydrogen orthophosphate and adjust the pH. A typical mobile phase could be a mixture of this buffer with acetonitrile and methanol. For example, a mixture of Tris-phosphate buffer (pH 5.7), methanol, and acetonitrile (70:20:10 v/v/v).[9]

-

Stock Solutions: Prepare individual stock solutions of MTX, 7-OH-MTX, and the internal standard in an appropriate solvent (e.g., 0.1 M NaOH or a mixture of TRIS-HCl buffer and acetonitrile).[7][10]

-

Calibration Standards and Quality Controls (QCs): Prepare working solutions by diluting the stock solutions. Spike drug-free human plasma with these working solutions to create a series of calibration standards and at least three levels of QC samples (low, medium, and high).[11]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (standard, QC, or unknown), add 100 µL of the internal standard solution.[9]

-

Add 40 µL of 2 M trichloroacetic acid in ethanol (B145695) to precipitate plasma proteins.[9]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 15 minutes.[10]

-

Carefully collect the supernatant and inject a defined volume (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions

-

Column: C18 reversed-phase column.

-

Mobile Phase: As prepared in section 4.4.

-

Detection: UV detection at a wavelength of 303 nm or 313 nm.[10]

-

Column Temperature: Ambient or controlled at 25°C.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentrations of the unknown samples and QCs from this curve.

Experimental Workflow Diagram

Signaling Pathways and Cellular Mechanisms

The pharmacological effects of both MTX and 7-OH-MTX are rooted in their interactions with intracellular enzymes, primarily within the folate pathway.

Inhibition of Dihydrofolate Reductase and Downstream Effects

Methotrexate is a potent inhibitor of DHFR, leading to a depletion of tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. The inhibition of DHFR thus leads to cell cycle arrest and apoptosis. While 7-OH-MTX is a less potent inhibitor of DHFR, its intracellular accumulation, particularly in its polyglutamated form, can still contribute to the overall antifolate effect.

Comparative Enzyme Inhibition

Interestingly, the inhibitory profile of 7-OH-MTX on other enzymes in the folate pathway differs from that of MTX. For instance, 7-OH-MTX has been shown to be a more potent inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase than MTX.[12] This differential inhibition may contribute to the unique pharmacological and toxicological profile of 7-OH-MTX.

Impact on Methotrexate Polyglutamylation

Both MTX and 7-OH-MTX can be intracellularly converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[3][6][13] These polyglutamated forms are retained within the cell and exhibit enhanced inhibitory activity. The presence of 7-OH-MTX can interfere with the polyglutamylation of MTX, potentially reducing its intracellular concentration and efficacy.[6]

Signaling Pathway Diagram

The following diagram illustrates the key interactions of methotrexate and this compound within the cell.

Clinical Significance and Future Directions

The formation of 7-OH-MTX has significant clinical implications. Its lower solubility is a key factor in methotrexate-induced nephrotoxicity, as it can precipitate in the renal tubules.[11] Monitoring of 7-OH-MTX levels, in addition to MTX, may therefore provide a better prediction of toxicity risk.

Furthermore, the interplay between MTX and 7-OH-MTX in terms of enzymatic inhibition and polyglutamylation suggests that the metabolic ratio of these two compounds could influence therapeutic efficacy. A higher rate of conversion to the less active 7-OH-MTX might lead to reduced clinical response.

Future research should focus on:

-

Elucidating the full spectrum of enzymatic and cellular targets of 7-OH-MTX polyglutamates.

-

Investigating the genetic determinants of aldehyde oxidase activity to predict patient-specific metabolism of methotrexate.

-

Developing strategies to modulate 7-OH-MTX formation or enhance its clearance to improve the therapeutic index of methotrexate.

Conclusion

This compound is not an inert metabolite but an active participant in the complex pharmacology of methotrexate. Its distinct pharmacokinetic and pharmacodynamic properties, including its reduced solubility, potent inhibition of certain enzymes, and ability to undergo polyglutamylation, significantly impact the overall safety and efficacy of methotrexate therapy. A thorough understanding of the role of 7-OH-MTX is essential for the continued optimization of treatment regimens involving this widely used therapeutic agent. This guide provides a foundational resource for professionals in the field to further explore and leverage this knowledge in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Enzymatic synthesis of polyglutamate derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. graphviz.org [graphviz.org]

- 6. In vitro formation of polyglutamyl derivatives of methotrexate and this compound in human lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. brieflands.com [brieflands.com]

- 11. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differences in methotrexate and this compound inhibition of folate-dependent enzymes of purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conversion of methotrexate to this compound and this compound polyglutamates in cultured rat hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Role of 7-Hydroxymethotrexate in Cancer Therapy: An In-Depth Technical Guide

For Immediate Release

A Comprehensive Review of the Core Mechanism of Action of 7-Hydroxymethotrexate in Oncology

This technical guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound (7-OH-MTX), the principal metabolite of the widely used anti-cancer drug methotrexate (B535133) (MTX), in cancer cells. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the cytotoxic effects, metabolic pathways, and potential for therapeutic modulation of this significant compound.

Executive Summary

Methotrexate has long been a cornerstone of chemotherapy, primarily through its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. However, the in vivo metabolic conversion of MTX to 7-OH-MTX introduces a molecule with a distinct and more complex pharmacological profile. While significantly less cytotoxic than its parent compound, 7-OH-MTX is not an inert metabolite. It actively participates in cellular transport, polyglutamylation, and, to a lesser extent, enzyme inhibition. This guide elucidates the multifaceted role of 7-OH-MTX, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways involved, to offer a comprehensive resource for the cancer research community.

Comparative Pharmacodynamics of this compound and Methotrexate

The anti-cancer activity of both MTX and 7-OH-MTX is predicated on their ability to disrupt folate metabolism, which is essential for the synthesis of purines and pyrimidines required for DNA and RNA replication. However, their efficacy and mechanisms of action exhibit significant quantitative differences.

Cytotoxicity in Cancer Cell Lines

7-OH-MTX consistently demonstrates a markedly lower cytotoxic potential compared to MTX across various cancer cell lines. This difference is often in the range of two orders of magnitude. For instance, in the RAJI human Burkitt's lymphoma cell line, the concentration of 7-OH-MTX required to inhibit colony formation by 50% (IC50) after a 2-hour exposure was found to be 10 µM[1]. In contrast, IC50 values for MTX in sensitive cancer cell lines are typically in the nanomolar range[2].

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound | RAJI (Burkitt's Lymphoma) | Colony Formation | 10 µM | [1] |

| Methotrexate | AGS (Gastric Adenocarcinoma) | Sulforhodamine B | 6.05 ± 0.81 nM | [2] |

| Methotrexate | HCT-116 (Colon Carcinoma) | Sulforhodamine B | 13.56 ± 3.76 nM | [2] |

| Methotrexate | NCI-H23 (Lung Adenocarcinoma) | Sulforhodamine B | 38.25 ± 4.91 nM | [2] |

| Methotrexate | A549 (Lung Carcinoma) | Sulforhodamine B | 38.33 ± 8.42 nM | [2] |

| Methotrexate | MCF-7 (Breast Adenocarcinoma) | Sulforhodamine B | 114.31 ± 5.34 nM | [2] |

| Methotrexate | Saos-2 (Osteosarcoma) | Sulforhodamine B | >1,000 nM | [2] |

Table 1: Comparative Cytotoxicity (IC50) of this compound and Methotrexate in Various Human Cancer Cell Lines.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action of MTX is the potent inhibition of DHFR. 7-OH-MTX is a significantly weaker inhibitor of this enzyme. The inhibition constant (Ki) for 7-OH-MTX against recombinant human DHFR (rHDHFR) is in the nanomolar range, whereas for MTX it is in the picomolar range, indicating a binding affinity that is thousands of times weaker.

| Compound | Enzyme Source | Inhibition Constant (Ki) | Reference |

| This compound | Recombinant Human DHFR | 8.9 nM | [3] |

| Methotrexate | Recombinant Human DHFR | 3.4 pM | [3] |

| Methotrexate | Human DHFR | 1.2 nM | [4] |

Table 2: Comparative Inhibition of Dihydrofolate Reductase (DHFR) by this compound and Methotrexate.

Cellular Transport and Metabolism

The intracellular concentration and retention of antifolates are critical determinants of their cytotoxic activity. 7-OH-MTX interacts with the same cellular machinery responsible for the transport and metabolism of MTX, leading to complex interactions.

Cellular Uptake via the Reduced Folate Carrier (RFC)

Both MTX and 7-OH-MTX are transported into cancer cells primarily by the reduced folate carrier (RFC), also known as SLC19A1[5]. They compete for the same transport system, and the presence of high concentrations of 7-OH-MTX can inhibit the uptake of MTX. The affinity of these compounds for RFC, represented by the Michaelis-Menten constant (Km), is in the low micromolar range.

| Compound | Transport System | Affinity (Km/KD) | Reference |

| Methotrexate | Reduced Folate Carrier (RFC) | ~4.3 µM (KD) | [4] |

Polyglutamylation by Folylpolyglutamate Synthetase (FPGS)

Once inside the cell, both MTX and 7-OH-MTX are substrates for the enzyme folylpolyglutamate synthetase (FPGS). This enzyme adds glutamate (B1630785) residues to the molecules, forming polyglutamated derivatives (MTX-PGs and 7-OH-MTX-PGs). This process is crucial for the intracellular retention of these compounds, as the polyglutamated forms are less readily effluxed from the cell. The substrate activity of 7-OH-MTX for FPGS is nearly equivalent to that of MTX[6].

| Compound | Enzyme | Affinity (Km) | Reference |

| Methotrexate | Folylpolyglutamate Synthetase (FPGS) (beef liver) | 100 µM | [6] |

Table 4: Affinity of Methotrexate for Folylpolyglutamate Synthetase (FPGS). While specific Km values for 7-OH-MTX are not widely reported, its substrate activity is comparable to MTX.

The Core Mechanism of Action

The primary cytotoxic effect of both compounds stems from the disruption of folate-dependent biosynthetic pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of 7-OH-MTX and MTX in culture medium and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), purified DHFR enzyme, and NADPH.

-

Inhibitor Addition: Add varying concentrations of 7-OH-MTX or MTX to the reaction mixture and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding DHF.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities and determine the Ki values for each inhibitor.

Cellular Uptake Assay

Principle: This assay measures the accumulation of radiolabeled drug inside the cells over time.

Methodology:

-

Cell Seeding: Plate cells in 24-well plates and grow to near confluence.

-

Radiolabeled Drug Preparation: Prepare a solution of [3H]-MTX or [3H]-7-OH-MTX in transport buffer.

-

Uptake Initiation: Wash the cells and add the radiolabeled drug solution to initiate uptake.

-

Time Course: Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the protein content of the cell lysate and plot uptake over time to determine the initial transport rate.

Conclusion and Future Directions

This compound, while less potent than its parent compound, is a pharmacologically active metabolite that significantly influences the therapeutic landscape of methotrexate treatment. Its competition for cellular uptake and its ability to be polyglutamylated underscore its role in modulating the intracellular concentration and retention of active antifolates. The substantially weaker inhibition of DHFR by 7-OH-MTX explains its lower direct cytotoxicity.

Future research should focus on a more comprehensive characterization of the kinetic parameters of 7-OH-MTX with RFC and FPGS across a wider range of cancer cell lines to build more accurate predictive models of MTX therapy. Furthermore, elucidating the potential for 7-OH-MTX polyglutamates to inhibit other folate-dependent enzymes beyond DHFR could reveal novel aspects of its mechanism of action. A deeper understanding of the interplay between MTX and 7-OH-MTX will be instrumental in optimizing high-dose methotrexate regimens and developing strategies to overcome drug resistance.

References

- 1. This compound cytotoxicity and selectivity in a human Burkitt's lymphoma cell line versus human granulocytic progenitor cells: rescue by folinic acid and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 7-Hydroxymethotrexate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of 7-Hydroxymethotrexate (7-OH-MTX), the primary metabolite of the widely used anti-cancer and immunosuppressive agent, methotrexate (B535133) (MTX). Understanding the absorption, distribution, metabolism, and excretion (ADME) of 7-OH-MTX in preclinical models is crucial for accurately interpreting toxicological studies and for predicting its potential impact on human pharmacokinetics. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

Methotrexate is extensively metabolized in the liver by aldehyde oxidase to form 7-OH-MTX.[1][2] This metabolite, while possessing significantly less pharmacological activity than the parent drug, has been associated with nephrotoxicity, particularly at the high doses of methotrexate used in cancer chemotherapy.[3] The formation and elimination of 7-OH-MTX can vary significantly across species, making preclinical pharmacokinetic studies essential for drug development and safety assessment.

Pharmacokinetics of this compound in Preclinical Species

The pharmacokinetic properties of 7-OH-MTX have been investigated in several preclinical models, including rats, mice, rabbits, and monkeys. The following sections and tables summarize the key pharmacokinetic parameters observed in these species.

Rat

In rats, the pharmacokinetics of 7-OH-MTX have been characterized following intravenous administration. Studies have shown that the plasma concentrations of 7-OH-MTX decline biexponentially.[4] The liver is a major site of its formation, and bile is a primary route of excretion for both MTX and 7-OH-MTX in this species.[5]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Dose | Route of Administration | Reference |

| Terminal Half-life (t½) | 97.2 min | 4 mg/kg | Intravenous | [4] |

| Total Clearance (CL) | 9.6 mL/kg/min | 4 mg/kg | Intravenous | [4] |

| Biliary Excretion (% of dose) | 72.8% | 4 mg/kg | Intravenous | [4] |

| Urinary Excretion (% of dose) | 11.2% | 4 mg/kg | Intravenous | [4] |

| Biliary Half-life (t½) | 29.4 min | 10 mg/kg (of MTX) | Intravenous Infusion | [5] |

Rabbit

Rabbits have been utilized to study the disposition of both MTX and 7-OH-MTX. Following intravenous administration of MTX, a significant portion is metabolized to 7-OH-MTX and excreted in the urine.[6] Direct administration of 7-OH-MTX has also been performed to characterize its intrinsic pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Value | Dose | Route of Administration | Reference |

| Terminal Half-life (t½) | 0.45 h | 4 mg/kg | Intravenous Infusion | [6] |

| Urinary Excretion (% of dose) | ~80% (within 5 h) | 4 mg/kg | Intravenous Infusion | [6] |

| Urinary Excretion (% of MTX dose) | 15% | 1.33, 4, and 12 mg/kg (of MTX) | Intravenous | [6] |

| Plasma Clearance | Slower than MTX | 50 mg/kg (of MTX) | Intravenous Infusion | [7] |

Monkey

Studies in rhesus monkeys have been particularly important for understanding the dose-dependent formation of 7-OH-MTX. At high doses of methotrexate, significant amounts of the metabolite are excreted in the urine.[8][9]

Table 3: Observations on this compound in Rhesus Monkeys

| Observation | Dose of MTX | Reference |

| Significant urinary excretion of 7-OH-MTX | >50 mg/kg | [8][9] |

| 7-OH-MTX is a major metabolite in renal tissue | High-dose MTX | [10] |

| Formation is a dose-dependent phenomenon | High-dose MTX | [8] |

Mouse

In mice, pharmacokinetic studies of 7-OH-MTX have often been conducted in the context of elucidating the role of specific drug transporters. While detailed standalone pharmacokinetic parameters for 7-OH-MTX are less commonly reported, these studies provide valuable insights into its distribution and elimination. For instance, the accumulation of 7-OH-MTX is significantly altered in mice lacking certain ATP-binding cassette (ABC) transporters.

Experimental Protocols

Accurate quantification of 7-OH-MTX in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most common analytical techniques employed.

Sample Preparation from Plasma/Serum

A generic and widely applicable protocol for the extraction of 7-OH-MTX from plasma or serum for LC-MS/MS analysis is as follows:

-

Protein Precipitation: To a small volume of plasma (e.g., 10 µL), add a larger volume of a cold organic solvent, such as methanol (B129727) containing an internal standard.[11]

-

Vortexing: Thoroughly mix the sample to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 18,000 x g) to pellet the precipitated proteins.[11]

-

Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.

-

Dilution and Injection: The supernatant may be diluted with water or a suitable buffer before injection into the LC-MS/MS system.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the separation and quantification of 7-OH-MTX involves:

-

Column: A reversed-phase C18 column is commonly used.[12]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid solution) and an organic solvent (e.g., methanol or acetonitrile).[12]

-

Flow Rate: A flow rate in the range of 0.3-1.0 mL/min is typical.[12]

-

Detection: UV detection at a specific wavelength (e.g., 313 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.[12][13]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and specific quantification, LC-MS/MS is the method of choice.

-

Ionization: Positive electrospray ionization (ESI) is commonly used.[11]

-

Mass Transitions: Multiple reaction monitoring (MRM) is employed, with specific precursor-to-product ion transitions for 7-OH-MTX and its internal standard. A common transition for 7-OH-MTX is m/z 471.0 → 324.1.[12]

-

Instrumentation: A triple-quadrupole mass spectrometer is typically used for MRM experiments.[12]

Visualizations

Metabolic Pathway of Methotrexate to this compound

The following diagram illustrates the conversion of methotrexate to its primary metabolite, this compound, a reaction catalyzed by aldehyde oxidase.

Caption: Metabolic conversion of Methotrexate to this compound.

Experimental Workflow for Preclinical Pharmacokinetic Analysis

This diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of this compound.

Caption: A typical preclinical pharmacokinetic study workflow.

Conclusion

The pharmacokinetics of this compound in preclinical models exhibit significant interspecies variability. Rats and rabbits demonstrate efficient biliary and renal excretion, respectively, while monkeys show a pronounced dose-dependent formation of the metabolite. A thorough understanding of these species-specific pharmacokinetic profiles, facilitated by robust analytical methodologies, is indispensable for the nonclinical safety assessment of methotrexate and for the translation of preclinical findings to the clinical setting. This guide provides a foundational resource for researchers and drug development professionals working in this area.

References

- 1. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methotrexate catabolism to this compound in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of methotrexate (MTX) and this compound (7-OH-MTX) in rats and evidence for the metabolism of MTX to 7-OH-MTX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation and elimination of this compound in the rat in vivo after methotrexate administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and disposition of this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a urinary metabolite in human subjects and rhesus monkeys receiving high dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound as a urinary metabolite in human subjects and rhesus monkeys receiving high dose methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content-assets.jci.org [content-assets.jci.org]

- 11. Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

The Impact of 7-Hydroxymethotrexate on Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, exerts its primary therapeutic effect through the potent inhibition of dihydrofolate reductase (DHFR).[1] The metabolic fate of methotrexate in vivo leads to the formation of several metabolites, with 7-hydroxymethotrexate (7-OH-MTX) being the principal derivative, particularly following high-dose methotrexate administration.[2] This technical guide provides an in-depth analysis of the interaction between this compound and dihydrofolate reductase, presenting quantitative data on its inhibitory potential, detailing relevant experimental protocols, and visualizing the key molecular pathways. Understanding the distinct pharmacological profile of 7-OH-MTX is critical for optimizing methotrexate therapy and managing its clinical outcomes.

Introduction: Methotrexate Metabolism and the Emergence of this compound

Methotrexate, a folic acid antagonist, competitively inhibits dihydrofolate reductase, an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[3] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and cellular proliferation.[3][4] The disruption of these pathways underlies the potent anti-proliferative effects of methotrexate.

In the liver, methotrexate is metabolized by aldehyde oxidase to this compound.[3] This metabolite can also undergo intracellular polyglutamylation, a process that can influence its cellular retention and enzymatic interactions.[5][6] Notably, 7-OH-MTX has been shown to interfere with the cellular accumulation and metabolism of the parent drug, methotrexate, when present concurrently.[7]

Quantitative Analysis of DHFR Inhibition: Methotrexate vs. This compound

The inhibitory potency of this compound against dihydrofolate reductase is significantly attenuated compared to the parent compound, methotrexate. This is evident from the comparative analysis of their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Compound | Enzyme Source | Ki (Inhibition Constant) | Reference |

| Methotrexate | Recombinant Human DHFR | 3.4 pM | [8] |

| Methotrexate Polyglutamate (4 additional glutamate (B1630785) residues) | Recombinant Human DHFR | 1.4 pM | [8] |

| This compound | Recombinant Human DHFR | 8.9 nM | [8] |

| This compound Polyglutamate | Recombinant Human DHFR | 9.9 nM | [8] |

| Compound | Cell Line | IC50 (Half-Maximal Inhibitory Concentration) | Exposure Time | Reference |

| Methotrexate | Human Chronic Myelogenous Leukemia (K-562) | 10⁻⁶ M | 2 hours | [5] |

| This compound | Human Chronic Myelogenous Leukemia (K-562) | 10⁻⁵ M | 2 hours | [5] |

These data clearly indicate that this compound is a substantially weaker inhibitor of DHFR than methotrexate, with a Ki value in the nanomolar range compared to the picomolar affinity of methotrexate.[8] The approximately 10-fold higher IC50 value for 7-OH-MTX in a cancer cell line further corroborates its reduced cytotoxic potential mediated through DHFR inhibition.[5] Interestingly, polyglutamylation does not significantly enhance the inhibitory potency of this compound against DHFR, in contrast to its effect on methotrexate.[8] Another study found that 7-OH-MTX was only 1.7% as effective as an inhibitor of L. casei DHFR compared to methotrexate under their assay conditions.[9]

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic conversion of methotrexate to this compound and the subsequent impact on the folate pathway.

This diagram illustrates the cellular uptake of methotrexate, its conversion to this compound, and the subsequent polyglutamylation of both compounds. It highlights the potent inhibition of DHFR by methotrexate polyglutamates and the significantly weaker inhibition by this compound polyglutamates.

Experimental Protocols

The determination of DHFR inhibition by this compound is typically performed using a spectrophotometric enzyme inhibition assay.

DHFR Enzyme Inhibition Assay (Spectrophotometric Method)

Objective: To determine the inhibitory activity of this compound on DHFR by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

-

96-well clear, flat-bottom microplate

-

Multi-well spectrophotometer capable of kinetic measurements at 340 nm

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Recombinant Human Dihydrofolate Reductase (DHFR) enzyme

-

Dihydrofolic acid (DHF), DHFR substrate

-

NADPH

-

This compound (test inhibitor)

-

Methotrexate (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO, for compound dissolution)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and methotrexate in DMSO. Further dilute in DHFR Assay Buffer to desired concentrations.

-

Prepare a stock solution of NADPH in DHFR Assay Buffer.

-

Prepare a stock solution of DHF in DHFR Assay Buffer.

-

Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.

-

-

Assay Plate Setup:

-

Blank (No Enzyme): Assay Buffer.

-

Negative Control (No Inhibitor): Assay Buffer, DHFR enzyme, and DMSO (at the same final concentration as in the test wells).

-

Positive Control: Assay Buffer, DHFR enzyme, and a known concentration of methotrexate.

-

Test Wells: Assay Buffer, DHFR enzyme, and serial dilutions of this compound.

-

-

Reaction Protocol:

-

Add the assay buffer, inhibitor (or DMSO), and DHFR enzyme to the appropriate wells.

-

Mix gently and incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the DHF substrate to all wells.

-

Immediately place the plate in the spectrophotometer and begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ of Test Well / V₀ of Negative Control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, provided the Km of the substrate is known.

Experimental Workflow Diagram

Conclusion and Implications

The evidence presented in this technical guide unequivocally demonstrates that this compound is a significantly weaker inhibitor of dihydrofolate reductase compared to its parent drug, methotrexate. This reduced affinity for the primary therapeutic target has important implications for the clinical pharmacology of methotrexate. While 7-OH-MTX can be formed in substantial amounts, its direct contribution to the anti-proliferative effects via DHFR inhibition is likely minimal. However, its ability to undergo polyglutamylation and interfere with the cellular transport and metabolism of methotrexate suggests a more complex role in modulating the overall therapeutic and toxic effects of the drug.

For researchers and drug development professionals, these findings underscore the importance of considering the metabolic fate of antifolate drugs. Future research should continue to explore the off-target effects of this compound and its polyglutamated derivatives, as well as their potential impact on drug resistance mechanisms. A comprehensive understanding of the entire metabolic and inhibitory cascade is essential for the development of more effective and less toxic antifolate therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formation of this compound polyglutamyl derivatives and their cytotoxicity in human chronic myelogenous leukemia cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of methotrexate to this compound and this compound polyglutamates in cultured rat hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro formation of polyglutamyl derivatives of methotrexate and this compound in human lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Cellular Uptake and Transport of 7-Hydroxymethotrexate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethotrexate (7-OH-MTX) is the principal metabolite of the widely used anticancer and anti-inflammatory drug, methotrexate (B535133) (MTX). Following high-dose MTX therapy, plasma concentrations of 7-OH-MTX can significantly exceed those of its parent compound. While initially considered less active, emerging evidence suggests that 7-OH-MTX plays a crucial role in both the therapeutic and toxic effects of MTX treatment. Understanding the cellular pharmacology of 7-OH-MTX, particularly its uptake and transport mechanisms, is therefore critical for optimizing MTX-based therapies and managing its side effects. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport of 7-OH-MTX, including quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Cellular Uptake of this compound

The primary mechanism for the cellular entry of 7-OH-MTX is carrier-mediated transport via the Reduced Folate Carrier (RFC) , also known as SLC19A1. This is the same transporter responsible for the uptake of MTX and endogenous folates.[1]

Kinetics of RFC-Mediated Uptake

The transport of 7-OH-MTX by RFC follows Michaelis-Menten kinetics. The affinity of RFC for 7-OH-MTX is slightly lower than for MTX, as indicated by a higher Michaelis-Menten constant (Km).

| Compound | Transporter | Km (µM) | Vmax (pmol/mg protein/min) | Cell Line | Reference |

| 7-OH-MTX | RFC | 9 | Not Reported | Ehrlich ascites tumor cells | [1] |

| MTX | RFC | 5 | 58.1 ± 15.1 (low-affinity) | RFC-transfected cells | [1] |

Table 1: Kinetic Parameters of 7-OH-MTX and MTX Uptake via the Reduced Folate Carrier.

While a specific maximal transport velocity (Vmax) for 7-OH-MTX has not been reported, the slower influx of 7-OH-MTX compared to MTX at equimolar concentrations suggests a lower Vmax. However, it is important to note that the steady-state intracellular concentrations of both compounds are comparable due to a slower efflux rate for 7-OH-MTX.

Intracellular Retention: The Role of Polyglutamylation

Once inside the cell, 7-OH-MTX undergoes polyglutamylation, a process where additional glutamate (B1630785) residues are added to the molecule. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) . Polyglutamylation is a critical step for the intracellular retention and cytotoxic activity of both MTX and 7-OH-MTX. The polyglutamated forms are less able to be transported out of the cell by efflux pumps.

Notably, the rate of polyglutamylation of 7-OH-MTX is significantly faster than that of MTX. This rapid conversion to polyglutamated forms contributes to its efficient intracellular accumulation and sustained cytotoxic effect despite its lower affinity for the primary influx transporter.[2]

Cellular Efflux of this compound

The efflux of 7-OH-MTX and its polyglutamated derivatives is an active process mediated by members of the ATP-binding cassette (ABC) superfamily of transporters. While direct studies on 7-OH-MTX are limited, inferences can be drawn from the extensive research on MTX efflux.

Key Efflux Transporters

The primary efflux pumps implicated in MTX resistance, and therefore likely involved in 7-OH-MTX transport, include:

-

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): MRP1, MRP2, MRP3, and MRP4 have all been shown to transport MTX. Importantly, polyglutamylation significantly reduces or abolishes the transport of MTX by MRP1 and MRP3. This suggests that the monoglutamated form of 7-OH-MTX is a likely substrate for these pumps, while its polyglutamated forms are retained within the cell.

-

P-glycoprotein (P-gp/ABCB1): While primarily associated with the efflux of hydrophobic drugs, P-gp can contribute to MTX resistance, particularly in cells with deficient carrier-mediated uptake. Its role in the direct transport of the more hydrophilic 7-OH-MTX is less clear but cannot be ruled out.[3][4][5]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a key transporter of MTX and, importantly, can also transport shorter-chain MTX polyglutamates (diglutamate and triglutamate). This suggests that BCRP may play a role in the efflux of both 7-OH-MTX and its initial polyglutamated forms.

| Transporter | Substrate(s) | Impact of Polyglutamylation |

| MRP1, MRP3 | MTX | Abolishes transport |

| MRP4, MRP5 | MTX, Nucleotide analogues | May transport shorter-chain polyglutamates |

| P-glycoprotein (P-gp) | MTX (in RFC-deficient cells) | Not fully characterized for polyglutamates |

| BCRP | MTX, MTX-diglutamate, MTX-triglutamate | Transport of longer-chain polyglutamates is abrogated |

Table 2: Efflux Transporters and Their Substrates.

Experimental Protocols

In Vitro Cellular Uptake Assay for [3H]-7-Hydroxymethotrexate

This protocol describes a general method for measuring the uptake of radiolabeled 7-OH-MTX in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM, K-562)

-

Complete cell culture medium

-

[3H]-7-Hydroxymethotrexate (specific activity >1 Ci/mmol)

-

Unlabeled this compound

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Ice-cold phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Scintillation counter

-

Microcentrifuge tubes

-

Cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

-

Initiation of Uptake: Add HBSS containing a known concentration of [3H]-7-OH-MTX (e.g., 1 µM) to each well to initiate the uptake. For competition experiments, co-incubate with a molar excess of unlabeled 7-OH-MTX or other inhibitors.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100) to each well and incubating for 30 minutes at room temperature.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein).

Cellular Efflux Assay

This protocol outlines a method to measure the efflux of pre-loaded [3H]-7-OH-MTX from cells.

Procedure:

-

Cell Loading: Follow steps 1-4 of the uptake assay to load the cells with [3H]-7-OH-MTX for a defined period (e.g., 60 minutes).

-

Wash: After the loading period, rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

-

Initiate Efflux: Add pre-warmed, radiolabel-free HBSS to each well. To study the effect of potential inhibitors, include them in this efflux medium.

-

Sample Collection: At various time points (e.g., 1, 5, 15, 30, 60 minutes), collect aliquots of the efflux medium.

-

Cell Lysis: At the end of the experiment, lyse the cells as described in the uptake protocol to determine the amount of radiolabel remaining intracellularly.

-

Quantification: Measure the radioactivity in the collected medium aliquots and the final cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of the initial intracellular radiolabel that has been effluxed into the medium at each time point.

Visualization of Cellular Transport Pathways

The following diagrams illustrate the key pathways involved in the cellular uptake and transport of this compound.

References

- 1. Transport of methotrexate, methotrexate polyglutamates, and 17beta-estradiol 17-(beta-D-glucuronide) by ABCG2: effects of acquired mutations at R482 on methotrexate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Determination of Methotrexate, this compound, and Methotrexate Polyglutamates in Human Erythrocytes by High-Performance Liquid Chromatography with Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Efflux of methotrexate and its polyglutamate derivatives from hepatic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Transformation of Methotrexate to 7-Hydroxymethotrexate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of therapy in oncology and autoimmune diseases, undergoes in vivo metabolism to form 7-hydroxymethotrexate (7-OH-MTX). This conversion, primarily mediated by hepatic aldehyde oxidase, has significant implications for the drug's efficacy and toxicity profile. The formation of 7-OH-MTX is a dose-dependent phenomenon, with higher concentrations observed following high-dose MTX therapy.[1][2][3][4] This metabolite exhibits lower aqueous solubility than its parent compound, which can contribute to renal toxicity through precipitation in the renal tubules.[5][6] Furthermore, 7-OH-MTX can influence the pharmacokinetics and pharmacodynamics of MTX, potentially impacting its therapeutic outcome. This technical guide provides a comprehensive overview of the in vivo formation of 7-OH-MTX from MTX, detailing the metabolic pathways, summarizing key pharmacokinetic data, and outlining experimental protocols for its study.

Introduction

Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[6] Its clinical utility is well-established in the treatment of various cancers and rheumatoid arthritis. The biotransformation of MTX to its primary metabolite, 7-OH-MTX, is a critical aspect of its pharmacology. Understanding the dynamics of this metabolic conversion is essential for optimizing MTX therapy, managing its toxicity, and developing more effective treatment strategies.

Metabolic Pathway of Methotrexate to this compound

The primary pathway for the formation of 7-OH-MTX from MTX involves the oxidation of the 7-carbon of the pteridine (B1203161) ring.

-

Enzyme: The key enzyme responsible for this reaction is aldehyde oxidase (AO), a cytosolic enzyme predominantly found in the liver.[7][8][9]

-

Location: The liver is the principal site of MTX metabolism to 7-OH-MTX.[10]

-

Mechanism: Aldehyde oxidase catalyzes the hydroxylation of MTX at the 7-position, resulting in the formation of 7-OH-MTX.

Quantitative Pharmacokinetic Data

The pharmacokinetics of MTX and 7-OH-MTX have been studied in various patient populations and animal models. The following tables summarize key quantitative data from selected studies.

Table 1: Pharmacokinetic Parameters of Methotrexate and this compound in Cancer Patients

| Parameter | Methotrexate (MTX) | This compound (7-OH-MTX) | Patient Population | Dosing Regimen | Reference |

| Clearance (CL) | 8.85 L/h | 2.0 L/h | 76 cancer patients | 300 mg/m² to 12 g/m² | [11][12] |

| Clearance (CL) | 4.6 L/h/m² | 3.0 L/h/m² | 142 infants and young children with brain tumors | 2.5 or 5 g/m² 24-hour infusion | [13] |

| Initial Half-life (t½α) | 2.86 ± 0.44 h | 5.14 ± 0.46 h | 9-year-old boy with ALL | 33.6 g/m² 24-hour IV infusion | [14] |

| Second-phase Half-life (t½β) | ~18 h | ~16 h | 9-year-old boy with ALL | 33.6 g/m² 24-hour IV infusion | [14] |

| Volume of Distribution (Vd) | 0.8 L/kg | ~0.27 L/kg | 9-year-old boy with ALL | 33.6 g/m² 24-hour IV infusion | [14] |

| Maximum Concentration (Cmax) | 231 ± 67.1 µM | 15.02 ± 14 µM | 18 cancer patients | 100 mg/kg 6-hour IV infusion | [15] |

| Time to Cmax (Tmax) | 0.5 h | 9.2 h | 18 cancer patients | 100 mg/kg 6-hour IV infusion | [15] |

| Beta Half-life (t½β) | 2.6 and 2.0 h | 5.8 and 4.0 h | 2 patients with osteogenic sarcoma | 218.2 and 148.5 mg/kg 6-h infusion | [16] |

| Gamma Half-life (t½γ) | 26.2 and 42.9 h | 10.2 and 15.8 h | 2 patients with osteogenic sarcoma | 218.2 and 148.5 mg/kg 6-h infusion | [16] |

Table 2: Pharmacokinetic Parameters of Methotrexate and this compound in Rats

| Parameter | Methotrexate (MTX) | This compound (7-OH-MTX) | Strain | Dosing Regimen | Reference |

| Terminal Half-life | 90.6 min | 97.2 min | Pentobarbital anesthetized rats | 4 mg/kg i.v. | [10] |

| Total Clearance | 9.2 ml/kg/min | 9.6 ml/kg/min | Pentobarbital anesthetized rats | 4 mg/kg i.v. | [10] |

Experimental Protocols

In Vivo Study of Methotrexate Metabolism in Rats

This protocol provides a general framework for studying the in vivo conversion of MTX to 7-OH-MTX in a rat model.

-

Animal Model: Wistar rats are commonly used.[17]

-

Housing and Acclimatization: House rats in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Allow for an acclimatization period before the experiment.

-

Dosing:

-

Prepare a sterile solution of MTX in a suitable vehicle (e.g., saline adjusted to a physiological pH).[18]

-

Administer MTX to the rats via the desired route (e.g., oral gavage, intravenous injection). Doses can range from low (e.g., 0.062 mg/kg) to high (e.g., 100 mg/kg) depending on the study's objectives.[17][19]

-

-

Sample Collection:

-

Collect blood samples at predetermined time points post-administration via a suitable method (e.g., tail vein, saphenous vein).[18]

-

Collect urine and feces over specified intervals using metabolic cages.

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney).

-

-

Sample Processing:

-

Process blood samples to obtain plasma or serum and store at -80°C until analysis.

-

Homogenize tissue samples and store appropriately.

-

-

Analysis: Quantify the concentrations of MTX and 7-OH-MTX in the collected biological samples using a validated analytical method such as HPLC or LC-MS/MS.

Solid-Phase Extraction (SPE) for Methotrexate and this compound from Human Plasma and Urine

This protocol is adapted from a method utilizing a 384-well SPE plate format for high-throughput analysis.[20][21]

-

Materials:

-

384-well SPE plates with a C18 stationary phase.

-

0.1% Formic acid in water.

-

0.1% Formic acid in 9:1 methanol:water (Elution solution).

-

Internal standard solution (e.g., deuterated MTX and 7-OH-MTX).

-

-

Procedure:

-

Sample Preparation: For plasma, combine 30 µL of plasma with 75 µL of aqueous internal standard solution. For urine, standards and quality control samples are prepared by diluting working solutions into the sample matrix.[21]

-

Plate Conditioning: Sequentially condition the SPE plate wells with 60 µL of methanol followed by 60 µL of 0.1% formic acid in water.[21]

-

Sample Loading: Transfer 70 µL of the prepared sample/internal standard solution to the conditioned SPE plate.[21]

-

Washing: Wash the wells with 60 µL of 0.1% formic acid in water.[21]

-

Elution: Elute the analytes into a 384-well collection plate using the elution solution.[21]

-

-

Analysis: The eluted samples are then ready for analysis by LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

This protocol describes a reversed-phase HPLC method for the determination of 7-OH-MTX in human plasma.[22]

-

Sample Preparation:

-

Deproteinize 1 mL of plasma by adding an equal volume of acetonitrile (B52724).

-

Vortex and centrifuge the mixture.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C8 column.

-

Mobile Phase: 15 mM phosphate (B84403) buffer (pH 7.0) : acetonitrile (95:5 v/v).[22]

-

Flow Rate: 2.5 mL/min.

-

Detection: UV detection at 313 nm.[22]

-

Injection Volume: 5 to 200 µL of the filtered supernatant.

-

-

Quantification: Quantify 7-OH-MTX concentration based on peak height or area compared to a standard curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Therapeutic Drug Monitoring of Methotrexate

The following diagram illustrates a typical workflow for the therapeutic drug monitoring (TDM) of MTX, which often includes the measurement of 7-OH-MTX.

Conclusion

The in vivo formation of this compound is a critical determinant of the therapeutic and toxicological profile of methotrexate. A thorough understanding of its metabolic pathway, pharmacokinetics, and methods of analysis is paramount for researchers, scientists, and drug development professionals. The dose-dependent nature of 7-OH-MTX formation underscores the importance of therapeutic drug monitoring, particularly in high-dose MTX regimens, to mitigate the risk of toxicity and optimize patient outcomes. The protocols and data presented in this guide serve as a valuable resource for further investigation into the complex pharmacology of methotrexate and its primary metabolite.

References

- 1. Determination of methotrexate in human urine at trace levels by solid phase extraction and high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a urinary metabolite in human subjects and rhesus monkeys receiving high dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. This compound as a urinary metabolite in human subjects and rhesus monkeys receiving high dose methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methotrexate catabolism to this compound in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. evotec.com [evotec.com]

- 10. Pharmacokinetics of methotrexate (MTX) and this compound (7-OH-MTX) in rats and evidence for the metabolism of MTX to 7-OH-MTX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetics of methotrexate and this compound and delayed excretion in infants and young children with brain tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate after high-dose (33.6 g/m2) methotrexate therapy [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of methotrexate and its 7-OH metabolite in cancer patients treated with different high-methotrexate dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of methotrexate and this compound by high-performance liquid chromatography and preliminary clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. veterinaryworld.org [veterinaryworld.org]

- 18. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Systems Level Metabolic Phenotype of Methotrexate Administration in the Context of Non-alcoholic Steatohepatitis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A 384-well solid-phase extraction for LC/MS/MS determination of methotrexate and its 7-hydroxy metabolite in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. karger.com [karger.com]

The Toxicological Profile of 7-Hydroxymethotrexate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethotrexate (7-OH-MTX) is the principal metabolite of methotrexate (B535133) (MTX), a widely used antifolate agent in the treatment of various cancers and autoimmune diseases. Formed in the liver via aldehyde oxidase, 7-OH-MTX plasma concentrations can surpass those of its parent compound, particularly following high-dose MTX therapy. While initially considered less potent than MTX, emerging evidence indicates that 7-OH-MTX possesses a distinct and significant toxicological profile that contributes to the overall adverse effects observed during MTX treatment. This technical guide provides a comprehensive overview of the toxicology of 7-OH-MTX, focusing on its cellular and organ-specific toxicities, underlying molecular mechanisms, and the experimental methodologies used for its assessment.

Pharmacokinetics and Metabolism

The conversion of MTX to 7-OH-MTX is a critical step influencing the toxicological profile. This metabolic process can be influenced by dose, with higher doses of MTX leading to a greater proportion of 7-OH-MTX formation. Both MTX and 7-OH-MTX undergo polyglutamylation within cells, a process that enhances their intracellular retention and inhibitory activity against key enzymes. However, the polyglutamation of 7-OH-MTX can occur at a rate exceeding that of MTX.

The elimination of 7-OH-MTX is primarily through renal excretion, although it is cleared more slowly than MTX. This reduced clearance, coupled with its lower solubility, particularly in acidic urine, can lead to its precipitation in the renal tubules, a key factor in MTX-induced nephrotoxicity.

Experimental Workflow: Methotrexate Metabolism and Clearance

The following diagram illustrates the key steps in the metabolism and clearance of methotrexate, highlighting the formation of this compound.

Comparative Cytotoxicity

In vitro studies have consistently demonstrated that 7-OH-MTX is significantly less cytotoxic than its parent compound, methotrexate. However, its contribution to overall toxicity, particularly at the high concentrations achieved during high-dose MTX therapy, cannot be disregarded.

| Cell Line | Assay Type | IC50 (MTX) | IC50 (7-OH-MTX) | Fold Difference | Reference |

| Human Melanoma | Cell Growth Survival | Not specified | ~100-fold less cytotoxic | ~100 | [1] |

| Human Acute Lymphoblastic Leukaemia (ALL) | Cell Growth Survival | Not specified | ~100-fold less cytotoxic | ~100 | [1] |

| Human Chronic Myelogenous Leukemia (K-562) | Clonogenic Assay (2-hr exposure) | 10⁻⁶ M | 10⁻⁵ M | 10 | [2] |

Organ-Specific Toxicity

Nephrotoxicity

Nephrotoxicity is a major dose-limiting toxicity of high-dose methotrexate therapy, and 7-OH-MTX is a significant contributor. The primary mechanism is the precipitation of 7-OH-MTX crystals in the renal tubules due to its poor solubility in acidic urine, leading to tubular obstruction and damage.[3] Beyond mechanical obstruction, 7-OH-MTX can induce direct tubular toxicity through the induction of inflammation, oxidative stress, and apoptosis.[4]

Quantitative Data on Nephrotoxicity:

| Parameter | Value | Condition | Species | Reference |

| Cmax threshold for high risk of nephrotoxicity | 0.66 μmol/L | Pediatric patients with non-Hodgkin lymphoma | Human | [4] |

| Increase in serum creatinine (B1669602) | 2.6-fold | 100 mg/kg 7-OH-MTX administration | Rat | [5] |

Hepatotoxicity

While the liver is the primary site of 7-OH-MTX formation, it is also a target for its toxicity. Studies have shown that administration of 7-OH-MTX can lead to elevations in liver enzymes, such as aspartate aminotransferase (ASAT), indicating hepatocellular injury.[5] The accumulation of 7-OH-MTX and its polyglutamates within hepatocytes is believed to contribute to this toxicity.

Quantitative Data on Hepatotoxicity:

| Parameter | Value | Condition | Species | Reference |

| Elevation in serum ASAT | 2-fold | 100 mg/kg 7-OH-MTX administration | Rat | [5] |

Molecular Mechanisms of Toxicity

The toxicity of 7-OH-MTX is mediated by a complex interplay of molecular events, including inhibition of key enzymes and activation of cellular stress pathways.

Enzyme Inhibition

Like methotrexate, 7-OH-MTX and its polyglutamated forms can inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. However, its inhibitory potency is significantly lower than that of MTX.[6][7] 7-OH-MTX has also been shown to inhibit other folate-dependent enzymes involved in purine (B94841) biosynthesis, such as 5-amino-imidazole-4-carboxamide ribonucleotide (AICAR) transformylase, with even greater potency than MTX in some cases.[8]

Signaling Pathways in 7-OH-MTX-Induced Renal Toxicity

Several signaling pathways are implicated in the renal toxicity induced by 7-OH-MTX. These pathways contribute to inflammation, oxidative stress, and apoptosis in renal cells.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the general steps for assessing the cytotoxicity of 7-OH-MTX using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 7-OH-MTX and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Nephrotoxicity Assessment in a Rat Model

This protocol provides a general framework for evaluating the nephrotoxicity of 7-OH-MTX in rats, adapted from studies on methotrexate.

-

Animal Model: Utilize male Wistar or Sprague-Dawley rats.

-

Compound Administration: Administer 7-OH-MTX via intravenous or intraperitoneal injection at various doses. A control group should receive the vehicle.

-

Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and water intake.

-

Sample Collection: Collect blood samples at specified time points to measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels. Collect urine to monitor for proteinuria and crystalluria.

-

Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination (e.g., H&E staining) to assess tubular damage, inflammation, and crystal deposition.

-

Biomarker Analysis: Analyze kidney tissue for markers of oxidative stress (e.g., malondialdehyde), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., caspase-3).

Quantification of this compound by HPLC-MS/MS

This protocol describes a general workflow for the quantitative analysis of 7-OH-MTX in biological matrices.

Conclusion

The toxicological profile of this compound is complex and clinically significant. While less potent than methotrexate in terms of its direct cytotoxic effects, its contribution to organ toxicities, particularly nephrotoxicity, is substantial. This is primarily due to its pharmacokinetic properties, including reduced renal clearance and lower solubility, as well as its ability to induce cellular stress pathways leading to inflammation, oxidative damage, and apoptosis. A thorough understanding of the toxicology of 7-OH-MTX is crucial for the development of strategies to mitigate the adverse effects of high-dose methotrexate therapy and to optimize its therapeutic index. Further research into the specific molecular targets and signaling pathways of 7-OH-MTX will be instrumental in designing safer and more effective treatment regimens.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 7. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Methotrexate and this compound Exposure on Renal Toxicity in Pediatric Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxymethotrexate: A Technical Guide to its Role in Methotrexate-Induced Nephrotoxicity